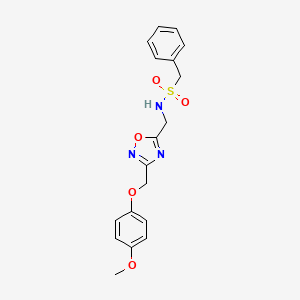
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H21F3N2O3S and its molecular weight is 462.49. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Engineering for Solar Cell Applications
Novel organic sensitizers, including derivatives similar to the specified compound, have been engineered at the molecular level for solar cell applications. These sensitizers, designed to comprise donor, electron-conducting, and anchoring groups, show unprecedented efficiency in photon to current conversion when anchored onto TiO2 films. DFT/TDDFT calculations provide insights into their structural, electronic, and optical properties, highlighting the importance of such compounds in enhancing solar cell performance (Kim et al., 2006).
Synthesis and Crystal Structure Analysis
Another aspect of research involves the synthesis and crystal structure determination of compounds with structural similarities to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showcases the detailed analysis of molecular and crystal structures, providing a basis for understanding the properties and applications of these compounds (Prabhuswamy et al., 2016).
Antimicrobial Assessment of Thiosemicarbazide Derivatives
The antimicrobial activity of compounds derived from thiosemicarbazide, which share functional groups with the specified compound, has been assessed. These studies contribute to the development of new antimicrobial agents, showcasing the versatility of such molecular frameworks in therapeutic applications (Elmagd et al., 2017).
Stereospecific Polymerization
Research into the stereospecific polymerization of N,N-dialkylacrylamides, including compounds with structural motifs similar to the specified acrylamide, provides insights into the synthesis of polymers with specific configurations. These findings have implications for the development of materials with tailored properties for various applications (Kobayashi et al., 1999).
Non-linear Optical (NLO) Properties for Optical Applications
The synthesis and testing of N-ethylcarbazole derivatives, which share common structural features with the compound , for their non-linear optical properties, underline the potential of such compounds in optical applications. These studies open up possibilities for the use of such materials in developing advanced optical devices (Nesterov et al., 2002).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3S/c1-30-19-9-3-15(13-20(19)31-2)4-10-21(29)27-12-11-18-14-32-22(28-18)16-5-7-17(8-6-16)23(24,25)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,29)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGBCRBNYZOGLV-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)
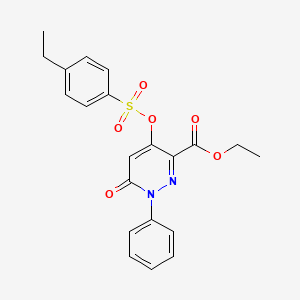
![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)
![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)
![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)
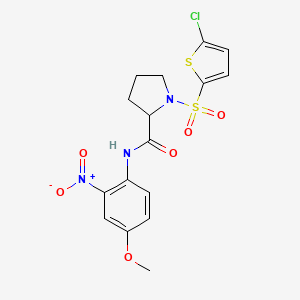
![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)

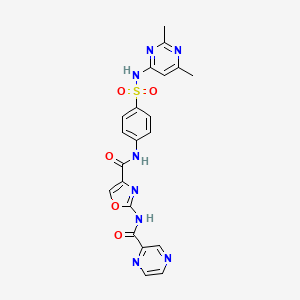
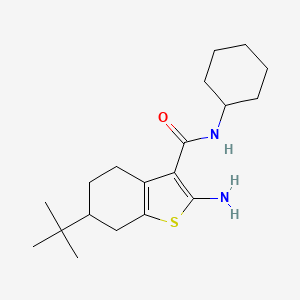
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
